molecular formula C20H26N2O4 B2469618 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide CAS No. 1706128-01-9

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2469618
CAS No.: 1706128-01-9
M. Wt: 358.438
InChI Key: HIHDZLVZFNKBON-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide is a complex organic compound with a unique structure that combines elements of cyclohexene, benzofuran, and ethanediamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and benzofuran intermediates. These intermediates are then reacted with ethanediamide under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide include:

Uniqueness

The uniqueness of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c23-17(15-6-7-18-16(12-15)9-11-26-18)13-22-20(25)19(24)21-10-8-14-4-2-1-3-5-14/h4,6-7,12,17,23H,1-3,5,8-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHDZLVZFNKBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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